

Boc-Asp(OBzl)-Pro-Arg-AMC CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-Asp(OBzl)-Pro-Arg-AMC**

Cat. No.: **B15139843**

[Get Quote](#)

A Technical Guide to **Boc-Asp(OBzl)-Pro-Arg-AMC**: A Fluorogenic Substrate for Protease Activity Assays

This guide provides in-depth technical information on the fluorogenic peptide substrate **Boc-Asp(OBzl)-Pro-Arg-AMC**, tailored for researchers, scientists, and professionals in drug development. It covers the substrate's chemical properties, a detailed experimental protocol for its use in protease activity assays, and a workflow visualization.

Core Compound Information

Boc-Asp(OBzl)-Pro-Arg-AMC is a synthetic peptide substrate used for the sensitive determination of protease activity. It is particularly effective for assaying serine proteases like thrombin and trypsin, which preferentially cleave peptide bonds at the carboxyl side of arginine residues. The substrate consists of a four-amino-acid peptide sequence (Aspartic Acid, Proline, Arginine) with protecting groups (Boc and Benzyl) and is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

The principle of the assay is based on the enzymatic hydrolysis of the amide bond between Arginine and AMC. In its intact form, the substrate is non-fluorescent. Upon cleavage by a target protease, the highly fluorescent 7-amino-4-methylcoumarin is released. The rate of increase in fluorescence is directly proportional to the protease activity and can be monitored in real-time using a fluorometer.

Quantitative Data

The key physicochemical properties of **Boc-Asp(OBzl)-Pro-Arg-AMC** and its common hydrochloride salt form are summarized below. It is crucial to use the correct molecular weight for accurate molar concentration calculations.

Property	Boc-Asp(OBzl)-Pro-Arg-AMC	Boc-Asp(OBzl)-Pro-Arg-AMC·HCl (Hydrochloride Salt)
CAS Number	113866-00-5[1][2][3][4][5]	113866-00-5[2][3][6][7]
Molecular Formula	C ₃₇ H ₄₇ N ₇ O ₉	C ₃₇ H ₄₇ N ₇ O ₉ ·HCl or C ₃₇ H ₄₈ CIN ₇ O ₉ [3][6]
Molecular Weight	733.81 g/mol [1][8]	~770.28 g/mol [6][7]
Excitation Wavelength	351-380 nm[8]	351-380 nm
Emission Wavelength	430-460 nm[8]	430-460 nm

Experimental Protocol: Protease Activity Assay

This section provides a detailed methodology for measuring protease activity (e.g., trypsin) using **Boc-Asp(OBzl)-Pro-Arg-AMC**. This protocol is a representative example and may require optimization based on the specific enzyme, experimental conditions, and equipment.

Required Materials

- **Boc-Asp(OBzl)-Pro-Arg-AMC** (or its HCl salt)
- Dimethyl sulfoxide (DMSO), anhydrous
- Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0)
- Purified protease (e.g., Trypsin from bovine pancreas)
- Protease inhibitor (for negative controls, e.g., PMSF or a specific trypsin inhibitor)
- Black, flat-bottom 96-well microplates (for fluorescence assays)

- Fluorescence microplate reader with temperature control
- Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

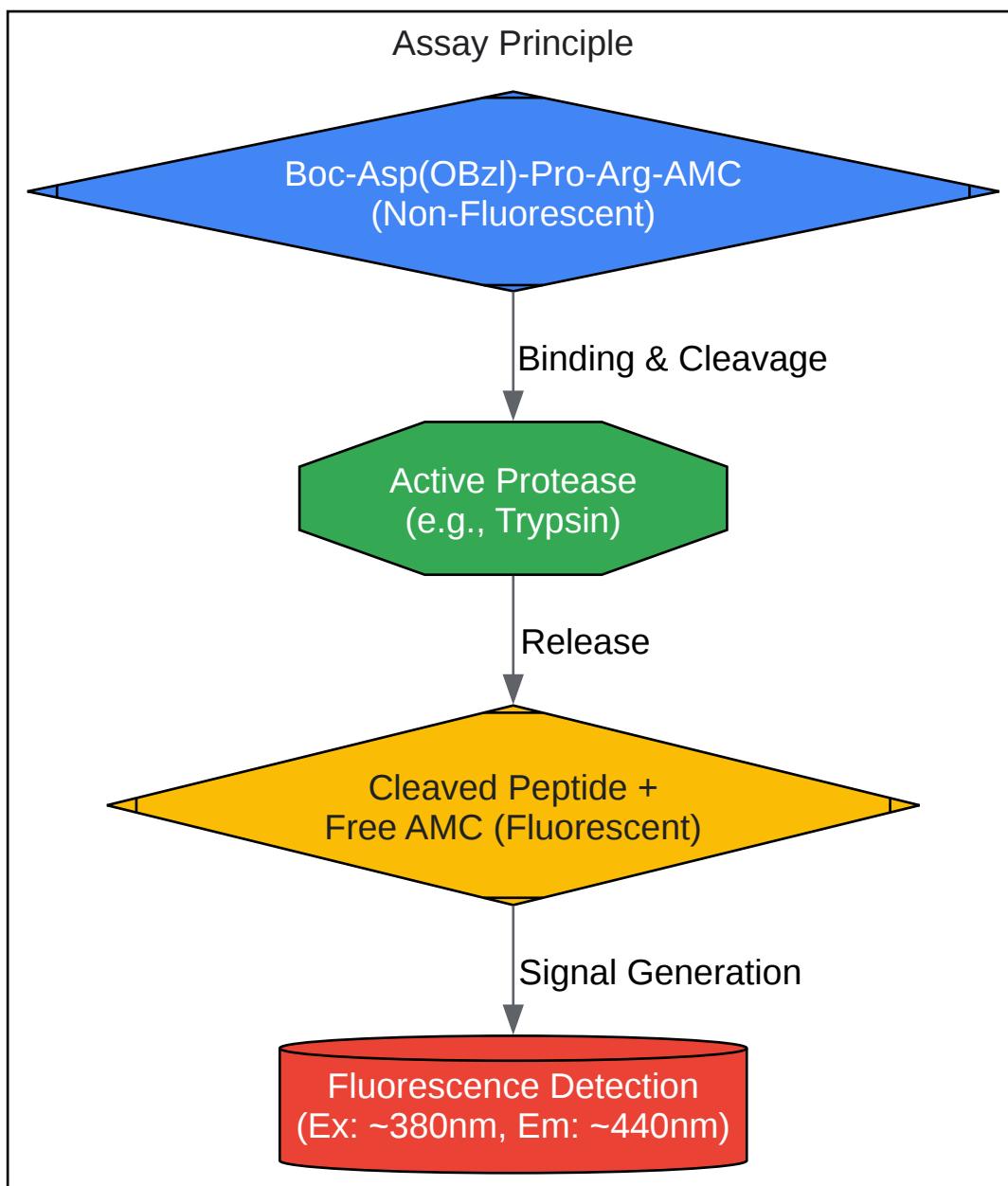
- Substrate Stock Solution (e.g., 10 mM):
 - Accurately weigh the **Boc-Asp(OBzl)-Pro-Arg-AMC** powder.
 - Dissolve it in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 7.7 mg of the HCl salt (MW ~770 g/mol) in 1 mL of DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- Enzyme Stock Solution:
 - Prepare a stock solution of the protease in an appropriate buffer (e.g., 1 mM HCl for trypsin to maintain stability) at a concentration of 1 mg/mL.
 - Store in aliquots at -20°C or as recommended by the supplier.
- Working Enzyme Solution:
 - On the day of the experiment, dilute the enzyme stock solution to the desired final concentration (e.g., 10 nM) using the cold Assay Buffer. Keep the solution on ice. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
- Working Substrate Solution:
 - Dilute the substrate stock solution with Assay Buffer to the desired final concentration. A common starting point is a 2X working solution (e.g., 100 µM) if you are adding equal volumes of enzyme and substrate to the well. The final substrate concentration in the

assay should ideally be at or below the Michaelis constant (K_m) if you are studying enzyme kinetics. For general activity, 50-100 μ M is a common range.

Assay Procedure

- Set up the Microplate Reader:
 - Set the reader to kinetic mode.
 - Set the excitation wavelength to ~380 nm and the emission wavelength to ~440 nm.
 - Equilibrate the plate reader's chamber to the desired reaction temperature (e.g., 25°C or 37°C).
- Prepare the Reaction Plate:
 - Add 50 μ L of Assay Buffer to all wells.
 - Add 50 μ L of the working enzyme solution to the sample wells.
 - For negative control wells, add 50 μ L of Assay Buffer (or enzyme solution pre-incubated with an inhibitor).
 - For a standard curve (optional but recommended), prepare serial dilutions of free AMC and add them to separate wells.
- Initiate the Reaction:
 - Place the plate in the pre-heated microplate reader and allow it to equilibrate for 3-5 minutes.
 - Initiate the enzymatic reaction by adding 100 μ L of the pre-warmed working substrate solution to all wells, bringing the final volume to 200 μ L.
 - Immediately start the kinetic measurement.
- Data Collection:

- Record the fluorescence intensity every 60 seconds for a period of 15 to 60 minutes. Ensure the reaction is in the linear phase (initial velocity). The fluorescence should increase linearly with time.

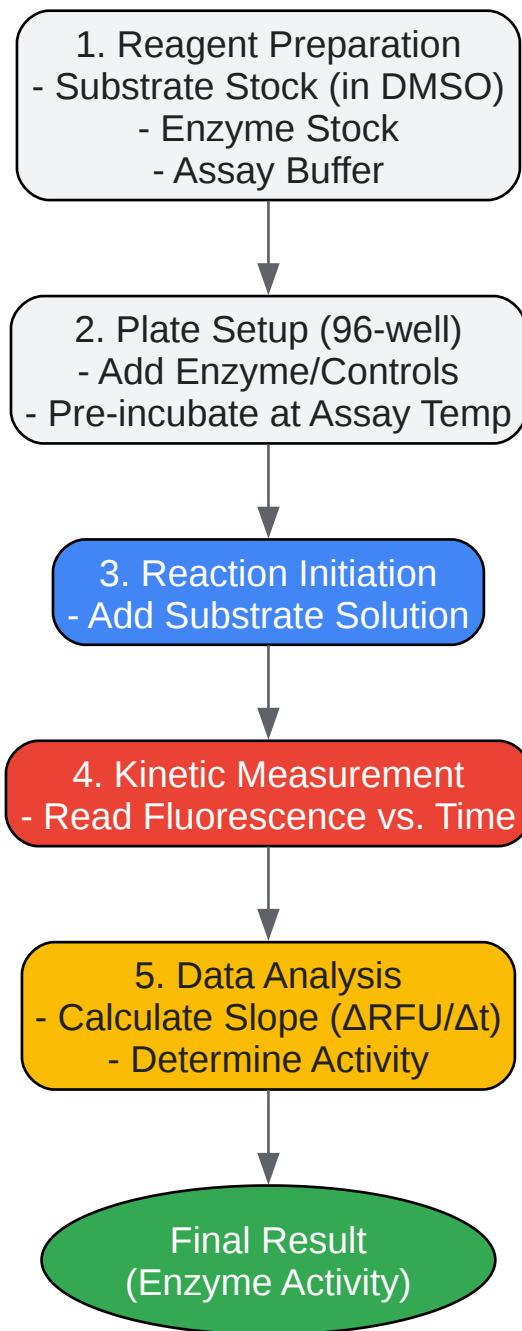

Data Analysis

- Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time (minutes) for each sample.
- Determine the initial reaction rate (V_0) by calculating the slope of the linear portion of the curve ($\Delta\text{RFU}/\Delta t$).
- If an AMC standard curve was generated, convert the V_0 from RFU/min to a molar rate (e.g., pmol/min) to quantify the specific activity of the enzyme.
- Enzyme activity is often expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under defined conditions.

Visualizations

Proteolytic Cleavage Mechanism

The diagram below illustrates the fundamental mechanism of the protease assay. The non-fluorescent peptide substrate is recognized and cleaved by the active protease, leading to the release of the fluorescent AMC molecule, which is then detected.



[Click to download full resolution via product page](#)

Caption: Mechanism of fluorescence generation upon substrate cleavage.

Experimental Workflow

This workflow diagram outlines the key steps for performing the protease activity assay in a typical 96-well plate format, from reagent preparation to data analysis.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the fluorometric protease assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bmglabtech.com [bmglabtech.com]
- 2. Trypsin Activity Assay bio-protocol.org
- 3. Trypsin Activity Assay Kit (Fluorometric) (ab282916) | Abcam abcam.com
- 4. Proteolysis of Sardine (*Sardina pilchardus*) and Anchovy (*Stolephorus commersonii*) by Commercial Enzymes in Saline Solutions - PMC pmc.ncbi.nlm.nih.gov
- 5. Boc-Asp(OBzl)-Pro-Arg-AMC | Peptides | 113866-00-5 | Invivochem invivochem.com
- 6. jasco-global.com [jasco-global.com]
- 7. Trypsin - Assay | Worthington Biochemical worthington-biochem.com
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Boc-Asp(OBzl)-Pro-Arg-AMC CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15139843#boc-asp-obzl-pro-arg-amc-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com